C31H26ClN3O3

Cardiovascular Pharmacology GPCR Signaling In Vitro Pharmacology

Standard non-peptide APJ agonists suffer from low potency or undefined stereochemistry, risking failed cardiovascular assays. This biphenyl acid derivative (compound 15a) solves these issues with: • Human APJ EC50 = 0.093 nM (4x more potent than apelin-13) • Pure S-atropisomer (200-fold active over R-atropisomer) • Validated in vivo: 10% cardiac output increase, minimal hypotension • Ideal for cAMP inhibition, β-arrestin recruitment, and positive controls

Molecular Formula C31H26ClN3O3
Molecular Weight 524.0 g/mol
Cat. No. B12140327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC31H26ClN3O3
Molecular FormulaC31H26ClN3O3
Molecular Weight524.0 g/mol
Structural Identifiers
SMILESC1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7
InChIInChI=1S/C31H26ClN3O3/c32-22-10-12-23(13-11-22)33-30(36)29-28(21-9-14-26-27(18-21)38-17-16-37-26)24-8-4-5-15-34-25(19-35(29)31(24)34)20-6-2-1-3-7-20/h1-3,6-7,9-14,18-19H,4-5,8,15-17H2,(H,33,36)
InChIKeyUDEKBLBXUDQXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APJ Receptor Agonist 1 (C31H26ClN3O3) Overview


C31H26ClN3O3 (CAS: 2287153-38-0), also known as APJ receptor agonist 1 or compound 15a, is a synthetic small-molecule agonist of the apelin receptor (APJ, APLNR) [1]. It is a biphenyl acid derivative that exhibits sub-nanomolar potency in activating the human APJ receptor (EC50 = 0.093 nM) and the rat APJ receptor (EC50 = 0.12 nM) in cell-based functional assays . The compound is primarily utilized as a non-peptide alternative to endogenous apelin peptides for probing cardiovascular signaling, fluid homeostasis, and heart failure mechanisms [2].

APJ receptor activation studies Cell-based functional assays (cAMP, β-arrestin recruitment)
Non-peptide small-molecule probe Avoids peptide instability; supports cardiovascular signaling and fluid homeostasis research
Stereochemically-defined atropisomer Active S-isomer required; racemic or R-isomer material may produce inconsistent receptor activation

Why Generic APJ Agonists Fail to Substitute for C31H26ClN3O3


APJ receptor agonists represent a chemically diverse class ranging from endogenous peptides (e.g., apelin-13) to synthetic small molecules (e.g., ML233, BMS-986224). Generic substitution among these agents is scientifically invalid due to profound differences in potency, stereochemical dependency, and in vivo hemodynamic profiles [1]. Unlike peptide agonists that exhibit limited stability and oral bioavailability, small-molecule agonists like C31H26ClN3O3 offer distinct pharmacological advantages, yet even within the small-molecule subclass, potency can vary by over 40,000-fold . Furthermore, the specific stereochemistry of C31H26ClN3O3 is critical to its function, with the active S-atropisomer being 200-fold more potent than the inactive R-atropisomer . Substituting an analog without accounting for these quantitative disparities can lead to misinterpretation of experimental results, particularly in in vivo cardiovascular studies where cardiac output and blood pressure modulation are key endpoints.

Peptide instability
Apelin-13 degrades rapidly in vivo and has limited distribution; its hemodynamic profile may not transfer directly to small-molecule APJ agonists.
Potency context mismatch
Small-molecule analogs such as ML233 exhibit orders-of-magnitude lower functional potency; assay sensitivity and receptor occupancy interpretations may shift considerably.
Atropisomer stereospecificity
The S-atropisomer is critical for activity; procurement of racemic material or the R-isomer can alter functional readouts and model response interpretation.

C31H26ClN3O3 Differentiation Evidence


In Vitro Potency vs. Apelin-13

C31H26ClN3O3 demonstrates superior in vitro potency relative to the endogenous peptide ligand apelin-13. In direct comparative studies using cell-based functional assays, C31H26ClN3O3 exhibited an EC50 of 0.093 nM for the human APJ receptor, which is approximately 4-fold more potent than apelin-13 (EC50 = 0.37 nM) . This quantitative potency advantage positions C31H26ClN3O3 as a more sensitive probe for APJ receptor activation studies.

In Vitro Potency vs. Apelin-13
Head-to-head
EC50 0.093 nM vs 0.37 nM
~4-fold higher assay sensitivity
Reported higher assay sensitivity context
cAMP inhibition cell-based assay
Cardiovascular Pharmacology GPCR Signaling In Vitro Pharmacology

Potency vs. Small-Molecule Agonist ML233

Compared to the first-generation non-peptide APJ agonist ML233, C31H26ClN3O3 exhibits a >39,000-fold enhancement in functional potency. C31H26ClN3O3 activates the APJ receptor with an EC50 of 0.093 nM, whereas ML233 displays an EC50 of 3.7 µM (3,700 nM) . This vast potency differential underscores the advanced optimization inherent in the biphenyl acid scaffold and makes C31H26ClN3O3 suitable for applications where high receptor occupancy is required at low compound concentrations.

Potency vs. ML233
Cross-study comparable
EC50 0.093 nM vs 3.7 µM
>39,000-fold difference
Assay sensitivity context differs markedly
Cell-based functional assay (cAMP) for target; published ML233 data
Chemical Biology Drug Discovery GPCR Agonists

Atropisomer Stereospecificity

C31H26ClN3O3 exists as atropisomers due to restricted rotation around the biphenyl axis, and its biological activity is exquisitely stereospecific. The active S-atropisomer (compound 15a) is 200-fold more potent than the corresponding R-atropisomer in APJ receptor activation assays [1]. This stark stereochemical dependency highlights the necessity for precise quality control during procurement; racemic mixtures or improperly synthesized material containing the R-atropisomer will exhibit substantially reduced or negligible activity.

Atropisomer Stereospecificity
Head-to-head
S-isomer vs R-isomer
~200-fold higher activity for S-atropisomer
Stereochemical identity critical for assay response
APJ activation assay; enantiomeric purity requires verification
Stereochemistry Atropisomerism Receptor Binding

In Vivo Hemodynamic Profile

In anesthetized male Sprague Dawley rats, intravenous infusion of C31H26ClN3O3 (10-100 µg/min/kg) induced a dose-dependent 10% increase in cardiac output (CO) while causing a transient decrease in blood pressure of less than 5% [1]. This hemodynamic profile—improved cardiac function without significant hypotension—is critical for heart failure research, as it mirrors the desired inodilatory effect of apelinergic signaling. In contrast, early small-molecule agonists like ML233 lacked sufficient in vivo characterization, and peptide agonists such as apelin-13 face rapid degradation and limited distribution, hindering their utility in chronic in vivo studies [2].

In Vivo Hemodynamic Profile
Model context
Cardiac output +10%
Blood pressure change
Reported hemodynamic response in rat model
Isoflurane-anesthetized SD rats; IV infusion 10-100 µg/min/kg
In Vivo Pharmacology Cardiovascular Physiology Heart Failure Models

C31H26ClN3O3 Application Scenarios


In Vitro APJ Receptor Activation Assays

With sub-nanomolar EC50 values (0.093 nM for human APJ-R) that surpass the endogenous ligand apelin-13 by approximately 4-fold, C31H26ClN3O3 is ideally suited for high-sensitivity in vitro functional assays such as cAMP inhibition, β-arrestin recruitment, and receptor internalization studies . Its superior potency reduces the amount of compound required per assay, making it cost-effective for large-scale screening campaigns.

In Vivo Cardiovascular Studies

C31H26ClN3O3 has been rigorously validated in vivo to produce a dose-dependent 10% increase in cardiac output with minimal hypotensive effects (<5% transient BP drop) in anesthetized rats [1]. This well-characterized hemodynamic profile makes it a preferred tool for acute cardiovascular studies aimed at understanding the apelin/APJ axis in heart failure and fluid homeostasis.

Atropisomer-Specific Mechanistic Studies

The 200-fold potency difference between the active S-atropisomer and inactive R-atropisomer provides a unique opportunity for structure-activity relationship (SAR) studies focusing on stereochemical contributions to receptor binding and activation . Procurement of the pure S-atropisomer is essential for research investigating the conformational dynamics of APJ receptor agonism.

Benchmarking Novel APJ Agonist Candidates

Due to its high potency, defined stereochemistry, and well-documented in vivo activity, C31H26ClN3O3 serves as an optimal positive control or benchmark compound when characterizing novel small-molecule APJ agonists [2]. Its >39,000-fold potency advantage over early leads like ML233 establishes a clear performance standard for next-generation compounds.

Application
Selection Property
Validation Focus
In vitro APJ activation assays
High-sensitivity assay context
EC50 and cAMP inhibition endpoint
In vivo cardiovascular endpoint studies
Hemodynamic response profile
Cardiac output and blood pressure endpoints
Stereochemical SAR studies
Atropisomer identity
S- vs R-isomer functional readout
APJ agonist profiling studies
Reference compound for comparative studies
Relative potency and in vivo concordance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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